The synthesis of SR10067 involves extensive structural modifications to the existing tetrahydroisoquinoline scaffold found in SR9011 and SR9009. The synthetic route typically includes:
The resulting compound has demonstrated a high affinity for REV-ERB receptors, with IC50 values of approximately 170 nM for REV-ERB alpha and 160 nM for REV-ERB beta, indicating its effectiveness as a pharmacological agent .
The molecular structure of SR10067 can be described as follows:
Structural analysis through techniques such as X-ray crystallography or NMR spectroscopy can provide insights into the conformation and binding interactions of SR10067 with its target receptors .
SR10067 participates in several biochemical reactions, primarily involving:
The compound's efficacy in these reactions is attributed to its high affinity for the nuclear receptor binding sites, which facilitates significant biological effects at lower concentrations compared to earlier compounds .
The mechanism of action for SR10067 involves:
Experimental studies have demonstrated that SR10067 can enhance wakefulness while reducing anxiety-like behaviors in animal models, suggesting its dual role in regulating both circadian and behavioral functions .
Key physical and chemical properties of SR10067 include:
These properties are critical for determining the appropriate handling, storage conditions, and formulation strategies for research applications .
SR10067 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4